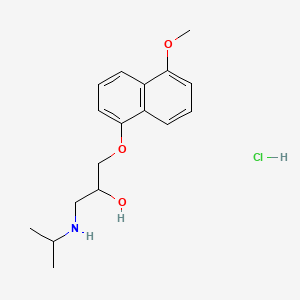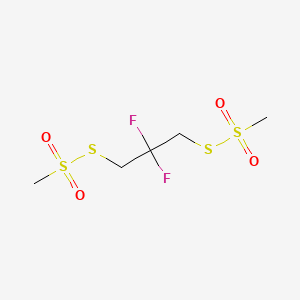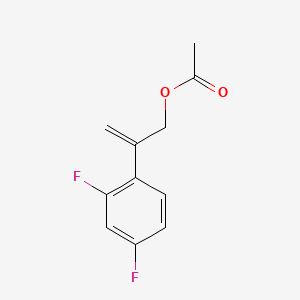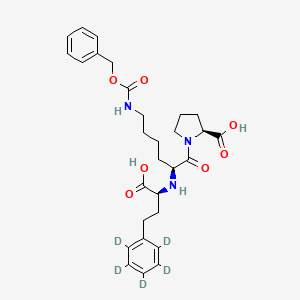
SUCROSEOCTASULFATESODIUM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose octasulfate sodium is a chemically modified form of sucrose, where eight sulfate groups are attached to the sugar molecule. This compound is known for its high polarity and solubility in water, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sucrose octasulfate sodium is typically synthesized by reacting sucrose with sulfuric acid. The reaction involves the substitution of hydroxyl groups in the sucrose molecule with sulfate groups. This process is usually carried out under controlled temperature and time conditions to ensure complete sulfation .
Industrial Production Methods
In industrial settings, the production of sucrose octasulfate sodium involves large-scale sulfation reactions. The process includes the use of sulfuric acid and other reagents to achieve the desired degree of sulfation. The product is then purified and dried to obtain a stable, solid form .
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose octasulfate sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the sulfate groups, potentially converting them back to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of sucrose octasulfate sodium, while reduction reactions may yield partially or fully desulfated products .
Wissenschaftliche Forschungsanwendungen
Sucrose octasulfate sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in studies involving cell signaling and molecular interactions.
Medicine: Sucrose octasulfate sodium is a component of sucralfate, a medication used to treat gastric and duodenal ulcers. .
Wirkmechanismus
Sucrose octasulfate sodium exerts its effects by interacting with specific molecular targets and pathways. In the context of its use in sucralfate, the compound stimulates the release of somatostatin-like immunoreactivity from D cells in the gastric mucosa. This action helps in the healing of ulcers by promoting the release of endogenous gastric somatostatin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum sucrose octasulfate (Sucralfate): Used clinically for the prevention of gastrointestinal ulcers.
Gadofosveset trisodium: A gadolinium-based contrast agent used in magnetic resonance angiography
Uniqueness
Sucrose octasulfate sodium is unique due to its high degree of sulfation, which imparts distinct chemical and physical properties. Its ability to form protective barriers and its high solubility make it particularly useful in medical and industrial applications.
Eigenschaften
CAS-Nummer |
127930-09-0 |
|---|---|
Molekularformel |
C11H20O4S |
Molekulargewicht |
248.34 g/mol |
IUPAC-Name |
(2R,6R)-2-methyl-6-[(5S)-5-(sulfanyloxymethyl)oxolan-2-yl]oxyoxane |
InChI |
InChI=1S/C11H20O4S/c1-8-3-2-4-10(13-8)15-11-6-5-9(14-11)7-12-16/h8-11,16H,2-7H2,1H3/t8-,9+,10-,11?/m1/s1 |
InChI-Schlüssel |
NISORIHKFMUJCM-GZBOUJLJSA-N |
SMILES |
CC1[CH][CH][CH]C(O1)O[C]2[CH][CH]C(O2)COS |
Isomerische SMILES |
C[C@@H]1CCC[C@H](O1)OC2CC[C@H](O2)COS |
Kanonische SMILES |
CC1CCCC(O1)OC2CCC(O2)COS |
Synonyme |
SUCROSEOCTASULFATESODIUM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1h-Cycloprop[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)









